Autogramin-2

Description

Structure

3D Structure

Properties

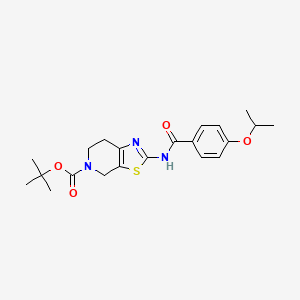

IUPAC Name |

tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4S/c1-13(2)27-15-8-6-14(7-9-15)18(25)23-19-22-16-10-11-24(12-17(16)29-19)20(26)28-21(3,4)5/h6-9,13H,10-12H2,1-5H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSFNXURLSDVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Autogramin-2: A Dual-Mechanism Modulator of Autophagy and T-Cell Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a synthetic sterol that has emerged as a potent small molecule modulator with two distinct and context-dependent mechanisms of action. Primarily identified as a novel inhibitor of autophagy, this compound selectively targets the cholesterol transfer protein GRAMD1A (GRAM Domain Containing 1A), also known as Aster-A.[1][2] This interaction disrupts the lipid homeostasis required for the biogenesis of autophagosomes.[1] More recently, a second, GRAMD1A-independent mechanism has been described in T-cells, where this compound inhibits adhesion and effector functions through the induction of lipolysis and subsequent plasma membrane remodeling. This technical guide provides a comprehensive overview of both mechanisms of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Mechanism 1: GRAMD1A-Dependent Inhibition of Autophagy

The primary and most well-characterized mechanism of this compound is its role as a selective inhibitor of the cholesterol transfer protein GRAMD1A.[1][2] By binding to the StART (StAR-related lipid transfer) domain of GRAMD1A, this compound competitively inhibits the binding and transfer of cholesterol.[1] This disruption of cholesterol homeostasis at the sites of autophagosome initiation on the endoplasmic reticulum leads to a failure in the formation of autophagosomes, thereby inhibiting the process of autophagy.[1]

Signaling Pathway

Caption: this compound inhibits autophagy by binding to the StART domain of GRAMD1A.

Quantitative Data

| Parameter | Value | Target | Assay |

| Binding Affinity (Kd) | 49 ± 12 nM | GRAMD1A StART domain | Fluorescence Polarization |

| Competition IC50 | 4.7 µM (NanoLuc-GRAMD1A) | GRAMD1A StART domain | NanoBRET Assay |

| 6.4 µM (GRAMD1A-NanoLuc) | |||

| Thermal Shift (ΔTm) | +2.1 °C | GRAMD1A | Cellular Thermal Shift Assay (CETSA) |

Experimental Protocols

This assay measures the binding of a fluorescently labeled this compound analog to the purified StART domain of GRAMD1A.

-

Reagents: Purified recombinant GRAMD1A StART domain, Bodipy-labeled this compound analog, assay buffer (e.g., PBS with 0.01% Tween-20).

-

Procedure:

-

A fixed concentration of the Bodipy-labeled this compound analog is incubated with increasing concentrations of the GRAMD1A StART domain in a microplate.

-

The plate is incubated at room temperature to allow binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

-

-

Data Analysis: The change in fluorescence polarization is plotted against the protein concentration, and the dissociation constant (Kd) is determined by fitting the data to a one-site binding model.

CETSA is used to confirm the engagement of this compound with GRAMD1A in a cellular context.

-

Reagents: Cultured cells (e.g., MCF7), this compound, lysis buffer, antibodies against GRAMD1A and a loading control.

-

Procedure:

-

Cells are treated with this compound or a vehicle control.

-

The treated cells are harvested, washed, and resuspended in a buffer.

-

Aliquots of the cell suspension are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

-

The amount of soluble GRAMD1A at each temperature is quantified by Western blotting.

-

-

Data Analysis: The thermal stability of GRAMD1A in the presence and absence of this compound is compared. A shift in the melting curve to a higher temperature indicates that this compound binds to and stabilizes GRAMD1A.

Mechanism 2: GRAMD1A-Independent Inhibition of T-Cell Function

In T-cells, this compound exhibits a distinct mechanism of action that is independent of its inhibitory effect on GRAMD1A (Aster-A). It has been shown to inhibit T-cell adhesion and effector functions by stimulating lipolysis. The resulting increase in free fatty acids and acyl-carnitines leads to a remodeling of the plasma membrane, which includes the displacement of the integrin LFA-1 from lipid rafts. This disruption of LFA-1 localization impairs T-cell adhesion.

Signaling Pathway

References

Autogramin-2 and Its Impact on Cholesterol Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-2 is a synthetic sterol that has emerged as a potent chemical probe for studying intracellular cholesterol trafficking. Its primary mechanism of action involves the specific inhibition of GRAM domain-containing protein 1A (GRAMD1A), a cholesterol-transfer protein crucial for the regulation of autophagy. By competitively binding to the StART domain of GRAMD1A, this compound effectively blocks the transfer of cholesterol, leading to significant effects on autophagosome biogenesis. This technical guide provides an in-depth analysis of this compound's effect on cholesterol metabolism, focusing on its molecular interactions, the experimental evidence supporting its mechanism, and its implications for cellular processes. While the direct effects of this compound on cholesterol biosynthesis and efflux pathways governed by SREBP and ABCA1 have not been extensively documented, this guide will focus on its well-established role in modulating intracellular cholesterol transport.

Introduction

Cholesterol is an essential lipid component of mammalian cell membranes and a precursor for the synthesis of steroid hormones and bile acids. The intricate regulation of cholesterol homeostasis is critical for cellular function, and its dysregulation is implicated in numerous diseases. A key aspect of this regulation is the intracellular transport of cholesterol between different organelles. This compound has been identified as a selective inhibitor of the cholesterol-transfer protein GRAMD1A, providing a valuable tool to dissect the role of this specific transport pathway.[1][2] This document serves as a comprehensive resource on the molecular mechanism of this compound and its established effects on cholesterol metabolism, particularly in the context of autophagy.

Mechanism of Action: Inhibition of GRAMD1A-Mediated Cholesterol Transfer

The primary molecular target of this compound is GRAMD1A, a protein that facilitates the transfer of cholesterol.[2][3] this compound, being a synthetic sterol, directly competes with cholesterol for binding to the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A.[1][2][4] This competitive inhibition effectively blocks the cholesterol-transfer activity of GRAMD1A.[5][6]

Binding Affinity and Selectivity

This compound exhibits a high affinity for the StART domain of GRAMD1A. Fluorescence polarization experiments using a Bodipy-labeled autogramin analogue have determined the dissociation constant (Kd) to be approximately 49 ± 12 nM.[2] Importantly, this compound shows selectivity for GRAMD1A over other GRAMD1 isoforms, such as GRAMD1B and GRAMD1C, highlighting its specificity as a chemical probe.[2]

Quantitative Data on this compound and GRAMD1A Interaction

The following table summarizes the key quantitative data related to the interaction between this compound and GRAMD1A.

| Parameter | Value | Method | Reference |

| Kd (Bodipy-autogramin analogue) | 49 ± 12 nM | Fluorescence Polarization | [2] |

| IC50 (vs. 22-NBD-cholesterol) | Not explicitly stated, but dose-dependent inhibition shown | Fluorescence Polarization Competition Assay | [2] |

| GRAMD1A Stabilization | Yes | Thermal Shift Assay (DSF) | [2] |

| Selectivity | Selective for GRAMD1A over GRAMD1B and GRAMD1C | Fluorescence Polarization & Thermal Shift Assay | [2] |

Experimental Protocols

Fluorescence Polarization Competition Assay

This assay is used to determine the ability of this compound to compete with a fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol) for binding to the GRAMD1A StART domain.

-

Reagents: Recombinant GRAMD1A StART domain, 22-NBD-cholesterol, this compound, assay buffer.

-

Procedure:

-

A fixed concentration of the GRAMD1A StART domain and 22-NBD-cholesterol are incubated together to establish a baseline fluorescence polarization signal.

-

Increasing concentrations of this compound are added to the mixture.

-

The fluorescence polarization is measured at each concentration of this compound.

-

A decrease in fluorescence polarization indicates the displacement of 22-NBD-cholesterol from the StART domain by this compound.

-

The IC50 value can be calculated from the resulting dose-response curve.

-

Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

This method assesses the stabilization of the GRAMD1A protein upon ligand binding.

-

Reagents: Recombinant GRAMD1A StART domain, SYPRO Orange dye, this compound, assay buffer.

-

Procedure:

-

The GRAMD1A StART domain is mixed with SYPRO Orange dye in the presence and absence of this compound.

-

The samples are subjected to a gradual temperature increase in a real-time PCR instrument.

-

SYPRO Orange fluoresces upon binding to hydrophobic regions of the protein that become exposed as the protein unfolds.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

An increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.

-

Signaling Pathways and Workflows

This compound Inhibition of GRAMD1A

The following diagram illustrates the competitive inhibition of cholesterol binding to the GRAMD1A StART domain by this compound.

Caption: Competitive binding of this compound to the GRAMD1A StART domain.

Impact on Autophagosome Biogenesis

This compound's inhibition of GRAMD1A-mediated cholesterol transfer has a direct consequence on the process of autophagy, specifically at the stage of autophagosome biogenesis.[1][2][3] GRAMD1A is recruited to the sites of autophagosome initiation, and its cholesterol transfer activity is required for the formation of the autophagosomal membrane.[2][5] By blocking this cholesterol transfer, this compound inhibits the formation of autophagosomes.[2][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Genome-wide Localization of SREBP-2 in Hepatic Chromatin Predicts a Role in Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. mdpi.com [mdpi.com]

- 5. ABCA1 and ABCG1 expressions are regulated by statins and ezetimibe in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-SREBP2 Provides a Mechanism for Dynamic Control of Cellular Cholesterol Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Autogramin-2 and Its Impact on Lipid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a synthetic sterol that has emerged as a significant modulator of lipid signaling and cellular processes. Initially investigated for its potential to enhance T-cell effector function, subsequent research has revealed a more complex mechanism of action centered on the inhibition of cholesterol transport and the induction of lipolysis. This technical guide provides an in-depth overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its effects through a dual impact on lipid metabolism and signaling. Firstly, it acts as a potent inhibitor of the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A)[1][2][3]. Secondly, it stimulates lipolysis in T-cells, leading to significant alterations in the plasma membrane composition and function[4].

Inhibition of GRAMD1A and Autophagy

This compound selectively targets the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A[1][2]. By directly competing with cholesterol for binding to this domain, this compound effectively inhibits the cholesterol transfer activity of GRAMD1A[1][3]. This inhibition has profound consequences for autophagy, a fundamental cellular process for degrading and recycling cellular components, as GRAMD1A plays a crucial role in the early stages of autophagosome biogenesis[1][2]. The inhibition of GRAMD1A by this compound disrupts cholesterol distribution during starvation-induced autophagy[1].

Stimulation of Lipolysis and T-Cell Inhibition

Contrary to initial hypotheses, this compound was found to inhibit, rather than boost, T-cell effector function[4]. Treatment with this compound impairs T-cell proliferation, activation, and cytokine production[4]. This inhibitory effect is attributed to the rapid stimulation of lipolysis, the breakdown of triglycerides into fatty acids and glycerol. The resulting increase in free fatty acids and acyl-carnitines leads to plasma membrane remodeling. This alteration in the membrane architecture results in the displacement of crucial adhesion molecules like LFA-1 from lipid rafts, thereby inhibiting T-cell adhesion and effector functions[4].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

| Parameter | Value | Cell Type/System | Reference |

| Inhibition of T-Cell Adhesion | 3.75 µM | T-cells | [4] |

| Binding Affinity (Kd) | 49 ± 12 nM (Bodipy-labeled analogue) | Recombinant GRAMD1A StART domain | [2] |

| IC50 (Competition) | 4.7 µM (NanoLuc-GRAMD1A) | HeLa cells | [2] |

| 6.4 µM (GRAMD1A-NanoLuc) | HeLa cells | [2] |

Table 1: Bioactivity and Binding Affinity of this compound

| Lipid Species | Observation | Cell Type | Reference |

| Triacyl-glyceride | Significant decrease | Jurkat T-cells | [4] |

| Diacyl-glyceride | Significant decrease | Jurkat T-cells | [4] |

| Monoacyl-glycerides | Trend towards decrease (p=0.0711) | Jurkat T-cells | [4] |

| Acyl-carnitines | Significant increase | Jurkat T-cells | [4] |

| Free fatty acids | Trend towards increase (p=0.0511) | Jurkat T-cells | [4] |

Table 2: Effect of this compound on Cellular Lipid Levels

Signaling Pathways

The signaling pathways affected by this compound are intricate and impact fundamental cellular processes.

Caption: this compound inhibits GRAMD1A, disrupting cholesterol transfer and autophagosome biogenesis.

Caption: this compound stimulates lipolysis, leading to inhibition of T-cell function.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

High-Content Phenotypic Screening for Autophagy Inhibitors

This protocol is used to identify small molecules that inhibit autophagy.

-

Cell Line: MCF7 cells stably expressing EGFP-LC3.

-

Autophagy Induction:

-

Starvation: Incubation in Earle's Balanced Salt Solution (EBSS).

-

Pharmacological: Treatment with rapamycin.

-

-

Compound Treatment: Cells are treated with the small molecule library, including this compound.

-

Imaging: Automated microscopy is used to capture images of the EGFP-LC3 expressing cells.

-

Quantification: Image analysis software quantifies the formation of autophagosomal structures (LC3 puncta). A decrease in puncta formation in the presence of the compound indicates inhibition of autophagy.

Cholesterol Transfer Assay

This assay measures the ability of a protein to transfer cholesterol between lipid vesicles.

-

Liposomes:

-

Donor Liposomes: Contain a fluorescent cholesterol analog (e.g., 23-Bodipy-cholesterol) and a quencher (e.g., rhodamine-labeled DHPE). The close proximity of the fluorophore and quencher results in Förster Resonance Energy Transfer (FRET).

-

Acceptor Liposomes: Unlabeled liposomes.

-

-

Protein: Recombinant GRAMD1A StART domain.

-

Procedure:

-

Donor and acceptor liposomes are mixed.

-

The protein of interest (GRAMD1A) is added.

-

As the fluorescent cholesterol is transferred to the acceptor liposomes, the distance from the quencher increases, leading to a decrease in FRET, which can be measured as an increase in the donor fluorophore's fluorescence.

-

-

Inhibition: To test the effect of this compound, the assay is performed in the presence of varying concentrations of the compound. A reduction in the rate of FRET decrease indicates inhibition of cholesterol transfer.

T-Cell Adhesion Assay

This assay quantifies the adhesion of T-cells to specific substrates.

-

Substrate Coating: 96-well plates are coated with ICAM-1 or other extracellular matrix components.

-

Cell Treatment: T-cells (e.g., PHA blasts) are pre-treated with this compound (e.g., 3.75 µM for 30 minutes) or a vehicle control.

-

Adhesion: The treated T-cells are added to the coated wells and allowed to adhere for a specific time.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified, for example, by using a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence intensity. A decrease in fluorescence in the this compound treated wells indicates inhibition of adhesion.

Experimental Workflow

The logical flow of investigation into this compound's effects can be visualized as follows.

References

- 1. | BioWorld [bioworld.com]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a synthetic sterol, inhibits T cell adhesion and effector function [repository.cam.ac.uk]

Autogramin-2: A Novel Allosteric SHP2 Inhibitor for KRAS-Mutant Cancers

Abstract: The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical signaling node and a compelling therapeutic target in oncology.[1][2] It plays a crucial role in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[3][4][5] Autogramin-2 is a novel, potent, and selective allosteric inhibitor of SHP2. This document details the discovery, mechanism of action, and preclinical development of this compound, a promising therapeutic agent for cancers driven by KRAS mutations.[6][7] By binding to a unique allosteric pocket, this compound locks SHP2 in an inactive conformation, preventing its function and suppressing downstream signaling.[8][9] This whitepaper provides a comprehensive overview of the quantitative data, experimental protocols, and key preclinical findings that form the basis for the ongoing clinical investigation of this compound.

Introduction: The Role of SHP2 in Oncology

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that is essential for signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[6][7] It is a key positive regulator of the RAS/MAPK cascade.[3] For decades, SHP2 was considered "undruggable" due to the challenging nature of designing selective inhibitors against its catalytic site.[1][2]

The advent of allosteric inhibitors, which bind to a pocket distinct from the active site, has revolutionized SHP2-targeted therapy.[1][3] These inhibitors stabilize the autoinhibited conformation of SHP2, preventing its activation and offering high selectivity over other phosphatases.[1] SHP2's role is particularly critical in KRAS-mutant cancers, where it is required for maximal activation of oncogenic signaling pathways.[6][7] Furthermore, SHP2 inhibition has been shown to modulate the tumor microenvironment, promoting anti-tumor immunity.[10] This dual mechanism of action—directly inhibiting tumor cell growth and enhancing immune responses—makes SHP2 an exceptionally promising target for cancer therapy.[5][8][10]

This compound was discovered through a high-throughput screening campaign designed to identify novel allosteric SHP2 inhibitors with superior potency and drug-like properties.

Discovery and Lead Optimization

The discovery of this compound began with a high-throughput screen of a proprietary compound library. The screening cascade was designed to identify potent and selective allosteric inhibitors.

High-Throughput Screening (HTS) Cascade

The workflow for the discovery of this compound followed a multi-step, rigorous validation process to minimize false positives and select candidates with the most promising therapeutic profiles.

References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mutant KRAS-driven cancers depend on PTPN11/SHP2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. modelos-experimentales.ciberonc.es [modelos-experimentales.ciberonc.es]

- 8. Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

Autogramin-2: A Technical Guide to its Function in Intracellular Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Autogramin-2, a small molecule inhibitor with a significant role in modulating intracellular transport, specifically through its effects on autophagy. This compound has emerged as a critical tool for studying the intricate processes of cholesterol transport and autophagosome biogenesis. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its use, and visualizes the associated cellular pathways.

Core Mechanism of Action: Inhibition of GRAMD1A and Cholesterol Transport

This compound's primary function within the cell is the selective inhibition of the GRAM domain-containing protein 1A (GRAMD1A)[1][2][3]. GRAMD1A is a cholesterol transfer protein that plays a pivotal role in the early stages of autophagosome biogenesis[2][3][4]. Autophagy is a fundamental intracellular degradation and recycling process, essential for cellular homeostasis[2].

The mechanism of inhibition is direct and competitive. This compound binds to the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A[1][2][4]. This binding event physically occludes the cholesterol-binding pocket, thereby preventing the uptake and transfer of cholesterol by GRAMD1A[1][2]. The inhibition of GRAMD1A's cholesterol transport function is a critical bottleneck for the formation of autophagosomes, leading to a potent suppression of the autophagic process[1][3][5].

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with this compound's activity, primarily derived from studies by Laraia, L. et al. in Nature Chemical Biology (2019).

| Parameter | Value | Target Protein | Experimental Context | Reference |

| Binding Affinity (Kd) | 49 ± 12 nM | GRAMD1A StART Domain | Fluorescence polarization with Bodipy-labeled autogramin analogue | [1] |

| 52 ± 4 nM | PH-GRAM and StART Domains | Fluorescence polarization with Bodipy-labeled autogramin analogue | [1] | |

| Inhibition of Autophagy (IC50) | 0.27 µM | - | Starvation-induced autophagy in MCF7 cells | [6] |

| 0.14 µM | - | Rapamycin-induced autophagy in MCF7 cells | [6] | |

| Competitive Inhibition (IC50) | 349 ± 51 nM (Ki = 290 nM) | GRAMD1A StART Domain | Competition assay with 22-NBD-cholesterol | [7] |

Table 1: Binding Affinity and Inhibitory Concentrations of this compound.

Signaling Pathway and Mechanism of Action

The signaling pathway initiated by this compound leading to the inhibition of autophagy is depicted below. This compound directly targets GRAMD1A, a key protein in cholesterol transport required for the biogenesis of autophagosomes. By inhibiting GRAMD1A, this compound effectively halts a crucial step in the autophagy process.

Caption: Signaling pathway of this compound in the inhibition of autophagy.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the function of this compound.

High-Content Imaging Screen for Autophagy Inhibitors

This protocol outlines the image-based phenotypic screen used to identify this compound as an autophagy inhibitor.

Caption: Workflow for the high-content screening of autophagy inhibitors.

Detailed Steps:

-

Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured overnight.

-

Induction of Autophagy: Autophagy is induced by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or by treatment with rapamycin[1].

-

Compound Treatment: Cells are treated with a library of small molecules at a concentration of 10 µM[1].

-

Imaging: Autophagosomal structures, visualized as EGFP-LC3 puncta, are quantified using automated microscopy[1].

-

Analysis and Selection: Compounds that inhibit autophagosome formation by more than 50% are selected for further screening and dose-response analysis to determine their IC50 values[1].

In Vitro Cholesterol Transfer Assay

This assay measures the ability of GRAMD1A to transfer cholesterol between liposomes and the inhibitory effect of this compound.

Principle: The assay utilizes Förster resonance energy transfer (FRET) between a fluorescently labeled cholesterol analogue (e.g., 23-Bodipy-cholesterol) and a quencher-labeled lipid (e.g., rhodamine-DHPE) within donor liposomes. The transfer of the fluorescent cholesterol to acceptor liposomes results in a decrease in FRET, which can be measured as an increase in the donor's fluorescence intensity.

Protocol Outline:

-

Liposome Preparation: Prepare donor liposomes containing a FRET pair (e.g., 23-Bodipy-cholesterol and rhodamine-DHPE) and unlabeled acceptor liposomes[1].

-

Reaction Setup: Incubate purified GRAMD1A StART domain with the donor and acceptor liposomes in the presence and absence of this compound[1].

-

Measurement: Monitor the change in fluorescence over time. A decrease in FRET (increase in Bodipy fluorescence) indicates cholesterol transfer[1].

-

Analysis: Compare the rate of cholesterol transfer in the presence of this compound to the control (vehicle-treated) to determine the extent of inhibition[1].

Fluorescence Polarization Assay for Binding Affinity

This biophysical assay is used to quantify the binding affinity between this compound and the GRAMD1A StART domain.

Principle: A fluorescently labeled analogue of Autogramin (e.g., Bodipy-autogramin) is used. When this small molecule is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger GRAMD1A protein, its tumbling is restricted, leading to an increase in fluorescence polarization.

Protocol Outline:

-

Reaction Mixture: A constant concentration of the fluorescently labeled this compound analogue is incubated with increasing concentrations of the purified GRAMD1A StART domain[1].

-

Measurement: The fluorescence polarization is measured for each concentration of GRAMD1A.

-

Data Analysis: The binding curve is generated by plotting the change in fluorescence polarization against the protein concentration. The dissociation constant (Kd) is then calculated from this curve[1].

Broader Implications in Intracellular Transport

Currently, the known function of this compound in intracellular transport is primarily centered on its potent inhibition of autophagy through the targeting of GRAMD1A-mediated cholesterol transfer[1][2][3]. As GRAMD1 proteins are also known to be involved in establishing membrane contact sites between the endoplasmic reticulum and the plasma membrane, it is plausible that this compound could have broader effects on intracellular lipid trafficking and signaling. However, further research is required to explore these potential non-autophagic roles of this compound in intracellular transport.

Conclusion

This compound serves as a highly selective and potent chemical probe for studying the role of GRAMD1A and cholesterol transport in autophagy. Its well-characterized mechanism of action and the availability of detailed experimental protocols make it an invaluable tool for researchers in cell biology, oncology, and neurodegenerative disease, as well as for professionals in drug development exploring the therapeutic potential of modulating autophagy. The continued investigation into the effects of this compound will likely uncover further intricacies of intracellular transport and its regulation.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. | BioWorld [bioworld.com]

- 3. orbit.dtu.dk [orbit.dtu.dk]

- 4. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

Autogramin-2: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-2 is a novel small molecule inhibitor of autophagy, a fundamental cellular process for degrading and recycling cellular components. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It is intended to serve as a valuable resource for researchers in cell biology, pharmacology, and drug discovery who are interested in utilizing this compound as a chemical probe to study autophagy and related cellular processes. This document details the mechanism of action of this compound, its effects on T-cell function, and provides protocols for its synthesis and key biological assays.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with a core aminothiazole moiety. Its chemical structure and properties are summarized below.

Chemical Structure:

While a 2D structure is available from commercial vendors, the definitive structure is best referenced from the primary literature. For the purpose of this guide, a representative structure is described. The molecule consists of a central thiazole ring substituted with an amino group, which is in turn acylated. This core is further functionalized with other chemical groups that contribute to its biological activity and physical properties.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C21H27N3O | [1] |

| Molecular Weight | 417.52 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO | [2] |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of autophagy.[1] It exerts its biological effects through the direct inhibition of the cholesterol-transfer protein GRAMD1A (GRAM domain-containing protein 1A).[3]

Inhibition of Autophagy

This compound inhibits autophagy induced by various stimuli, including starvation and rapamycin treatment, with IC50 values in the nanomolar range.[1]

| Condition | IC50 Value | Reference |

| Starvation-induced autophagy | 0.27 µM | [1] |

| Rapamycin-induced autophagy | 0.14 µM | [1] |

The mechanism of autophagy inhibition by this compound involves its direct binding to the StART (StAR-related lipid transfer) domain of GRAMD1A.[4] This binding event competitively inhibits the binding of cholesterol to the StART domain, thereby disrupting the normal function of GRAMD1A in autophagosome biogenesis.[3][4]

Signaling Pathway of this compound in Autophagy Inhibition

The following diagram illustrates the signaling pathway through which this compound inhibits autophagy.

Caption: Signaling pathway of this compound in autophagy inhibition.

Effects on T-Cell Function

Beyond its role in autophagy, this compound has been shown to modulate T-cell function. It inhibits T-cell adhesion and effector functions by stimulating lipolysis and altering the plasma membrane architecture. This leads to the displacement of the integrin LFA-1 from lipid rafts, thereby impairing T-cell adhesion.

Signaling Pathway of this compound in T-Cell Adhesion

The proposed mechanism of this compound's effect on T-cell adhesion is depicted below.

Caption: Proposed mechanism of this compound on T-cell adhesion.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for the synthesis of this compound and for key biological assays. Note: These protocols are based on information from the primary literature and may require optimization for specific laboratory conditions.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A generalized workflow is presented below. For detailed reaction conditions, purification methods, and characterization data, it is highly recommended to consult the supplementary information of Laraia et al., 2019, Nature Chemical Biology.

Caption: General workflow for the synthesis of this compound.

Autophagy Inhibition Assay (IC50 Determination)

This protocol describes a method to determine the IC50 of this compound for the inhibition of starvation-induced autophagy using a cell-based assay with GFP-LC3 expressing cells.

Materials:

-

MCF7 cells stably expressing GFP-LC3

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Earle's Balanced Salt Solution (EBSS) for starvation

-

This compound stock solution in DMSO

-

96-well imaging plates

-

High-content imaging system

Procedure:

-

Seed GFP-LC3 MCF7 cells in a 96-well imaging plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the growth medium from the cells and wash once with PBS.

-

Add the this compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control for autophagy induction (e.g., starvation in EBSS without inhibitor).

-

Induce autophagy by replacing the medium with EBSS containing the respective concentrations of this compound.

-

Incubate the plate for a defined period (e.g., 2-4 hours) at 37°C and 5% CO2.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with DAPI.

-

Acquire images using a high-content imaging system.

-

Quantify the number and intensity of GFP-LC3 puncta per cell.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the starved control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

GRAMD1A StART Domain Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay to measure the binding of this compound to the StART domain of GRAMD1A.

Materials:

-

Purified recombinant GRAMD1A StART domain

-

Fluorescently labeled this compound analog (e.g., Bodipy-Autogramin)

-

Unlabeled this compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a solution of the fluorescently labeled this compound analog at a constant concentration in the assay buffer.

-

Prepare serial dilutions of the purified GRAMD1A StART domain in the assay buffer.

-

In a 384-well plate, add the fluorescent probe to all wells.

-

Add the serial dilutions of the GRAMD1A StART domain to the respective wells.

-

For competition assays, add serial dilutions of unlabeled this compound to wells containing the fluorescent probe and a constant concentration of the GRAMD1A StART domain.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Measure the fluorescence polarization of each well using a plate reader.

-

For direct binding, plot the FP values against the protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

For competition assays, plot the FP values against the concentration of the unlabeled competitor and fit the data to determine the IC50, from which the inhibition constant (Ki) can be calculated.

T-Cell Adhesion Assay

This protocol provides a general method to assess the effect of this compound on T-cell adhesion to an ICAM-1 coated surface.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium

-

Recombinant human ICAM-1

-

96-well plates

-

Calcein-AM (or other fluorescent cell tracker)

-

This compound

-

Plate reader with fluorescence detection

Procedure:

-

Coat the wells of a 96-well plate with ICAM-1 overnight at 4°C.

-

Wash the wells with PBS to remove unbound ICAM-1 and block with a solution of BSA.

-

Label Jurkat T-cells with Calcein-AM according to the manufacturer's protocol.

-

Resuspend the labeled cells in serum-free RPMI-1640.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes).

-

Add the treated cells to the ICAM-1 coated wells.

-

Incubate for a period to allow for adhesion (e.g., 30-60 minutes) at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Measure the fluorescence of the remaining adherent cells using a plate reader.

-

Quantify the percentage of adhesion relative to the total number of cells added.

Conclusion

This compound is a valuable pharmacological tool for the study of autophagy and its intricate connections to other cellular processes, including T-cell function. Its well-defined mechanism of action, targeting the cholesterol-transfer protein GRAMD1A, provides a specific means to dissect the role of cholesterol transport in autophagosome biogenesis. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted activities of this compound and to explore its potential therapeutic applications. As with any scientific investigation, careful optimization of these protocols is recommended to ensure robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Movement of accessible plasma membrane cholesterol by the GRAMD1 lipid transfer protein complex | eLife [elifesciences.org]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Role of Autotaxin-2 in T-Cell Adhesion and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted lysophospholipase D that plays a critical role in generating the bioactive lipid, lysophosphatidic acid (LPA).[1][2][3] The ATX-LPA signaling axis is integral to a wide array of physiological and pathological processes, including vascular and neural development, wound healing, and cancer progression.[1][2] Emerging evidence has highlighted the multifaceted role of Autotaxin-2 in regulating the immune system, particularly in T-cell adhesion and function. This technical guide provides an in-depth analysis of the molecular mechanisms by which Autotaxin-2 influences T-cell trafficking, adhesion, and effector functions, presenting key quantitative data and detailed experimental methodologies.

I. Autotaxin-2 and T-Cell Adhesion

Autotaxin-2 is a key modulator of T-cell adhesion, primarily through its enzymatic activity and its direct interaction with cell surface molecules. It facilitates the adhesion of T-cells to the endothelium, a critical step in their migration from the bloodstream into lymphoid organs and tissues.

Direct Interaction with Integrins

Autotaxin-2 can directly bind to integrins on the surface of T-lymphocytes.[4] Specifically, the α4β1 integrin has been identified as a binding partner for Autotaxin-2 on activated T-cells.[4][5] This interaction is crucial for localizing the production of LPA at the site of T-cell adhesion, thereby amplifying the signaling cascade that promotes firm adhesion and subsequent transmigration.[4]

LPA-Mediated Enhancement of Adhesion

The primary mechanism by which Autotaxin-2 promotes T-cell adhesion is through the localized production of LPA. LPA, acting on its G protein-coupled receptors (LPARs) on T-cells, triggers intracellular signaling pathways that lead to the activation of integrins, such as LFA-1.[6] This "inside-out" signaling increases the affinity of integrins for their ligands on endothelial cells, such as ICAM-1, leading to firm adhesion.

Quantitative Data on Autotaxin-2 Mediated T-Cell Adhesion

| Parameter | Cell Type | Condition | Result | Reference |

| Adhesion to Immobilized ATX | Jurkat T-cells | Mn2+ stimulation | Pronounced adhesion | [4] |

| Adhesion to Immobilized ATX | Primary Human T-cells (activated) | Mn2+ stimulation | α4β1-dependent adhesion | [4] |

II. Autotaxin-2 and T-Cell Function

Beyond its role in adhesion, Autotaxin-2 and its product LPA influence several aspects of T-cell function, including motility, polarization, and cytokine production.

T-Cell Motility and Chemokinesis

LPA is a potent chemokinetic agent for T-cells, meaning it stimulates random cell migration.[4][7] This effect is crucial for the interstitial motility of T-cells within lymph nodes, allowing them to efficiently scan for antigens presented by dendritic cells.[6][8] The ATX-LPA axis, particularly through the LPA2 receptor, promotes this random motility.[9][10]

T-Cell Polarization and Transendothelial Migration

Upon arrest on the endothelium, T-cells undergo polarization, forming a leading edge and a trailing uropod, a process essential for transendothelial migration (TEM).[7] Autotaxin-2, through LPA production, induces this polarization in naïve T-cells and enhances their ability to migrate across endothelial monolayers under physiological shear conditions.[7]

Regulation of Cytokine Production

The ATX-LPA signaling axis can modulate cytokine production in T-cells, although the effects appear to be dependent on the T-cell activation state and the specific LPA receptor involved. In naïve CD4+ T-cells, which express high levels of LPA2, LPA can decrease IL-2 production.[9] Conversely, in activated T-cells with high LPA1 expression, LPA can increase IL-2 production.[9]

A Dual Role in the Tumor Microenvironment

Interestingly, the role of the ATX-LPA axis in T-cell function appears to be context-dependent. While it promotes T-cell entry into lymphoid organs, in the tumor microenvironment, it can act as a chemorepellent for CD8+ T-cells, thereby suppressing anti-tumor immunity.[10][11][12] This chemorepulsion is mediated primarily through the LPAR6 receptor.[10][11][12]

Quantitative Data on Autotaxin-2's Impact on T-Cell Function

| Parameter | Cell Type | LPA Receptor | Effect | Reference |

| Chemotactic Migration | Naïve CD4+ T-cells | LPA2 | Increased | [9] |

| IL-2 Production | Naïve CD4+ T-cells | LPA2 | Decreased | [9] |

| IL-2 Production | Activated T-cells | LPA1 | Increased | [9] |

| Chemotactic Response | Activated T-cells | LPA1 | Attenuated | [9] |

| Chemorepulsion | CD8+ T-cells (tumor-infiltrating) | LPAR6 | Induced | [10][11][12] |

III. Signaling Pathways

The effects of Autotaxin-2 on T-cell adhesion and function are mediated by complex signaling pathways initiated by the binding of LPA to its receptors.

LPA Receptor Signaling

LPA receptors are G protein-coupled receptors that can couple to various G proteins, including Gαi, Gαq, Gα12/13, and Gαs, to initiate downstream signaling cascades.

Downstream Effectors

A key downstream effector of LPA receptor signaling in T-cells is the small GTPase RhoA.[6] Activation of the RhoA-ROCK-myosin II pathway is necessary for the LPA-induced motility of T-cells.[6]

Signaling Pathway Diagram: ATX-LPA Axis in T-Cell Adhesion and Motility

Caption: Signaling cascade of Autotaxin-2 in T-cell adhesion and motility.

IV. Experimental Protocols

This section outlines the methodologies for key experiments used to elucidate the role of Autotaxin-2 in T-cell adhesion and function.

T-Cell Adhesion Assay to Immobilized Autotaxin-2

Objective: To determine the ability of T-cells to adhere to Autotaxin-2.

Protocol:

-

Coat 96-well microtiter plates with purified recombinant Autotaxin-2 (or control protein like BSA) overnight at 4°C.

-

Wash the wells with PBS to remove unbound protein.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Label Jurkat T-cells or activated primary T-cells with a fluorescent dye (e.g., Calcein-AM).

-

Resuspend the labeled T-cells in assay buffer and add them to the coated wells.

-

To test for integrin-dependent adhesion, pre-incubate cells with MnCl2 (a general integrin activator) or specific integrin-blocking antibodies.

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Gently wash the wells to remove non-adherent cells.

-

Quantify the number of adherent cells by measuring the fluorescence in each well using a plate reader.

Experimental Workflow Diagram: T-Cell Adhesion Assay

Caption: Workflow for a T-cell adhesion assay to immobilized Autotaxin-2.

Transwell Chemokinesis Assay

Objective: To measure the effect of LPA on T-cell random migration.

Protocol:

-

Place a Transwell insert with a porous membrane (e.g., 5 µm pore size for lymphocytes) into the wells of a 24-well plate.

-

Add assay medium containing LPA (or ATX + LPC) to the lower chamber. The upper chamber contains the same concentration to assess chemokinesis (random migration) rather than chemotaxis (directed migration).

-

Add a suspension of T-cells to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a CO2 incubator for a period of 2-4 hours.

-

Remove the Transwell insert and count the number of cells that have migrated to the lower chamber using a cell counter or flow cytometer.

In Vivo T-Cell Homing Assay

Objective: To assess the role of Autotaxin-2 enzymatic activity on T-cell homing to secondary lymphoid organs in a living animal.

Protocol:

-

Label a population of T-cells with a fluorescent dye (e.g., CFSE).

-

Inject the labeled T-cells intravenously into recipient mice.

-

Concurrently, inject an inhibitor of Autotaxin's enzymatic activity (e.g., HA130) or a vehicle control.[7]

-

After a defined period (e.g., 1-2 hours), harvest secondary lymphoid organs (e.g., peripheral lymph nodes, spleen).

-

Prepare single-cell suspensions from the harvested organs.

-

Analyze the cell suspensions by flow cytometry to quantify the number of fluorescently labeled T-cells that have homed to each organ.

V. Conclusion

Autotaxin-2 is a pivotal regulator of T-cell adhesion and function, with its influence extending from the initial steps of lymphocyte trafficking to the modulation of effector responses within tissues. The ATX-LPA signaling axis presents a complex and context-dependent system of immune regulation. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies targeting inflammatory diseases, autoimmune disorders, and cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the intricate role of Autotaxin-2 in T-cell biology.

References

- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Autotaxin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Autotaxin, a lysophosphatidic acid-producing ectoenzyme, promotes lymphocyte entry into secondary lymphoid organs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autotaxin Implication in Cancer Metastasis and Autoimunne Disorders: Functional Implication of Binding Autotaxin to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Autotaxin through lysophosphatidic acid stimulates polarization, motility, and transendothelial migration of naïve T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The molecular cues regulating immune cell trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. The Role of Autotaxin and LPA Signaling in Embryonic Development, Pathophysiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Autotaxin impedes anti-tumor immunity by suppressing chemotaxis and tumor infiltration of CD8+ T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Autogramin-2: A Technical Guide to its Modulation of Biological Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-2 is a synthetic sterol that has emerged as a potent modulator of fundamental cellular processes. This technical guide provides an in-depth overview of the biological pathways affected by this compound, with a primary focus on its role as a selective inhibitor of the cholesterol transfer protein GRAMD1A, leading to the modulation of autophagy. Additionally, this guide explores a secondary, distinct mechanism of action involving the inhibition of T-cell adhesion and effector functions through the stimulation of lipolysis and subsequent plasma membrane remodeling. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to serve as a comprehensive resource for researchers in cell biology and drug discovery.

Primary Mechanism of Action: Inhibition of Autophagy via GRAMD1A

The principal molecular target of this compound is the GRAM domain-containing protein 1A (GRAMD1A), a cholesterol transfer protein.[1][2][3][4] By directly binding to the StAR-related lipid transfer (StART) domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer.[1][2][4] This inhibition of GRAMD1A's function disrupts the early stages of autophagosome biogenesis, establishing this compound as a potent inhibitor of autophagy.[1][2][4][5]

Quantitative Data: Binding Affinity and Inhibitory Concentrations

The interaction between this compound and GRAMD1A, as well as its effect on autophagy, has been quantified in several studies. The following table summarizes the key quantitative findings.

| Parameter | Value | Cell Line/System | Assay | Reference |

| Binding Affinity (Kd) | ||||

| Bodipy-labeled autogramin analogue to GRAMD1A StART domain | 49 ± 12 nM | Recombinant Protein | Fluorescence Polarization | [4] |

| Inhibitory Concentration (IC50) | ||||

| This compound competition with Bodipy-autogramin for NanoLuc-GRAMD1A | 4.7 µM | HeLa cells | NanoBRET | |

| This compound competition with Bodipy-autogramin for GRAMD1A-NanoLuc | 6.4 µM | HeLa cells | NanoBRET | |

| Functional Concentration | ||||

| Inhibition of LFA-1/integrin-dependent adhesion | 3.75 µM | Effector T cells | Adhesion Assay | |

| Inhibition of autophagy (in combination with Regorafenib) | 1 µM | Organoids | Organoid Growth Assay | [6] |

Signaling Pathway

This compound's inhibition of GRAMD1A directly impacts the autophagy pathway. Under normal conditions, GRAMD1A is recruited to sites of autophagosome initiation. Its cholesterol transfer activity is crucial for the formation of the autophagosome. By blocking this function, this compound effectively halts the autophagic process at an early stage.

Figure 1: this compound inhibits autophagy by targeting GRAMD1A.

Secondary Mechanism of Action: Inhibition of T-Cell Function

In addition to its role in autophagy, this compound has been shown to inhibit T-cell adhesion and effector functions. This mechanism is reported to be independent of Aster A, another sterol transport protein. The proposed model suggests that this compound stimulates lipolysis, leading to the release of fatty acids and acyl-carnitines. These molecules then remodel the plasma membrane, resulting in the displacement of LFA-1 from lipid rafts, which is critical for T-cell adhesion.

Signaling Pathway

The following diagram illustrates the proposed pathway for this compound's modulation of T-cell function.

Figure 2: this compound inhibits T-cell function via lipolysis induction.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the biological functions of this compound.

High-Content Screening for Autophagy Inhibition

This method is used to identify and quantify the effect of compounds on autophagy.

-

Cell Line: MCF7 cells stably expressing EGFP-LC3.

-

Induction of Autophagy: Amino acid starvation (using Earle's Balanced Salt Solution - EBSS) or treatment with rapamycin.

-

Treatment: Cells are treated with this compound or a vehicle control.

-

Imaging: Automated microscopy is used to capture images of the EGFP-LC3 expressing cells.

-

Analysis: Image analysis software quantifies the formation of EGFP-LC3 puncta, which are indicative of autophagosomes. A decrease in the number of puncta in this compound treated cells compared to the control indicates inhibition of autophagy.[4]

NanoBRET™ Target Engagement Assay

This assay is used to quantify the binding of this compound to GRAMD1A in living cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) measures the proximity between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled ligand (acceptor).

-

Reagents:

-

HeLa cells expressing NanoLuc-GRAMD1A fusion protein.

-

A fluorescently labeled tracer molecule that binds to GRAMD1A.

-

This compound as a competitor.

-

-

Procedure:

-

Cells expressing NanoLuc-GRAMD1A are incubated with the fluorescent tracer.

-

Increasing concentrations of unlabeled this compound are added.

-

The BRET signal is measured using a microplate reader.

-

-

Analysis: Competition for binding between the tracer and this compound results in a dose-dependent decrease in the BRET signal, from which the IC50 value can be calculated.[4]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of this compound to GRAMD1A in a cellular context.

-

Principle: Ligand binding can increase the thermal stability of a target protein.

-

Procedure:

-

Cells or cell lysates are treated with this compound or a vehicle control.

-

The samples are heated to a range of temperatures.

-

The aggregated proteins are separated from the soluble proteins by centrifugation.

-

The amount of soluble GRAMD1A at each temperature is quantified by Western blotting or other protein detection methods.

-

-

Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes GRAMD1A.[2][7][8][9]

T-Cell Adhesion Assay

This assay measures the ability of T-cells to adhere to specific substrates, a process that can be modulated by this compound.

-

Cell Line: Jurkat T-cells or primary human T-cells.

-

Substrate: 96-well plates coated with ICAM-1 or fibronectin.

-

Procedure:

-

T-cells are pre-treated with this compound or a vehicle control.

-

The treated cells are added to the coated wells and incubated to allow for adhesion.

-

Non-adherent cells are washed away.

-

The remaining adherent cells are quantified, for example, by microscopy or by using a fluorescent plate reader after labeling the cells.

-

-

Analysis: A reduction in the number of adherent cells in the this compound treated group compared to the control indicates inhibition of T-cell adhesion.[10][11]

Lipolysis Assay

This assay is used to measure the release of glycerol and free fatty acids from cells, which is indicative of lipolysis.

-

Principle: The breakdown of triglycerides (lipolysis) releases glycerol and free fatty acids into the cell culture medium.

-

Procedure:

-

T-cells are treated with this compound or a vehicle control.

-

The cell culture supernatant is collected after a specific incubation period.

-

The concentration of glycerol or free fatty acids in the supernatant is measured using commercially available colorimetric or fluorometric assay kits.

-

-

Analysis: An increase in the concentration of glycerol or free fatty acids in the supernatant of this compound treated cells compared to the control suggests stimulation of lipolysis.[12][13]

Summary and Future Directions

This compound presents a dual mechanism of action, making it a valuable tool for studying both autophagy and T-cell biology. Its potent and selective inhibition of GRAMD1A provides a specific means to investigate the role of cholesterol transport in autophagosome formation. The discovery of its impact on T-cell function through a separate lipolysis-dependent pathway opens new avenues for research into the interplay between lipid metabolism and immune cell regulation.

Future research should focus on further elucidating the downstream effectors of the lipolysis pathway in T-cells and exploring the therapeutic potential of targeting these pathways in diseases such as cancer and autoimmune disorders. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the multifaceted roles of this compound in cellular physiology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - US [thermofisher.com]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Assays to Monitor Autophagy Progression in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular thermal shift assay (CETSA) [bio-protocol.org]

- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescent and Luminescent Methods to Detect Lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Autogramin-2: Application Notes and Protocols for Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-2 is a synthetic sterol identified as a potent and selective inhibitor of autophagy.[1][2] It also exhibits inhibitory effects on T-cell adhesion and effector functions.[3] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments, intended to guide researchers in immunology, cancer biology, and drug discovery.

Introduction

This compound's primary mechanism of action is the inhibition of the cholesterol-transfer protein GRAM domain-containing protein 1A (GRAMD1A).[1][4] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, a process essential for the biogenesis of autophagosomes.[1][2][5] This targeted inhibition allows for the precise study of autophagy in various cellular contexts.

Furthermore, this compound has been demonstrated to independently modulate T-cell function. It rapidly stimulates lipolysis, leading to plasma membrane remodeling and the subsequent expulsion of LFA-1 from lipid rafts, which in turn inhibits T-cell adhesion and effector functions such as proliferation and cytokine production.[3]

Applications in Cell Culture

-

Inhibition of Autophagy: Study the role of autophagy in various cellular processes, including cancer cell survival, neurodegeneration, and infectious diseases.

-

Modulation of T-Cell Function: Investigate the mechanisms of T-cell adhesion, activation, and effector functions.

-

Drug Discovery: Screen for novel therapeutic agents that target autophagy or T-cell-mediated pathways.

Data Presentation

Table 1: Effective Concentrations of this compound in Various Cell Lines

| Cell Line | Application | Effective Concentration | Incubation Time | Observed Effect | Reference |

| MCF7 | Autophagy Inhibition | 1 µM - 10 µM | 3 h - 48 h | Inhibition of autophagosome formation, reduced LC3-II lipidation, and p62 degradation. | [3] |

| Jurkat | T-Cell Function | 3.75 µM | 30 min | Inhibition of LFA-1 dependent adhesion. | [3] |

| HeLa | Target Engagement | Not specified | Not specified | Dose-dependent displacement of a tracer from NanoLuc-tagged GRAMD1A StART domain. | [3] |

| Colorectal Cancer Cell Lines | Autophagy Inhibition / Chemosensitization | 0.5 µM - 1 µM | 4 days | Reduced IC50 of regorafenib, enhanced chemosensitivity. | |

| PHA Blasts | T-Cell Signaling | Not specified | Not specified | Did not significantly inhibit LFA-1/TCR downstream signaling. | [3] |

Table 2: IC50 Values of this compound

| Assay | Cell Line/System | IC50 Value | Reference |

| Autophagosome Formation | MCF7 | < 1 µM | [3] |

| Competition with Bodipy-Autogramin | NanoLuc-GRAMD1A StART domain | 4.7 µM - 6.4 µM |

Experimental Protocols

Autophagy Inhibition Assay

This protocol describes the assessment of autophagy inhibition by this compound through the analysis of LC3-II conversion and p62 degradation by Western blot.

Materials:

-

This compound (prepared in DMSO)

-

Cell line of interest (e.g., MCF7)

-

Complete culture medium

-

Earle's Balanced Salt Solution (EBSS) for starvation-induced autophagy

-

Rapamycin for mTOR-dependent autophagy induction

-

Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine)

-

PBS, RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit

-

SDS-PAGE gels, transfer membranes, and Western blot reagents

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of the experiment.

-

Induction of Autophagy:

-

Starvation: Replace the culture medium with EBSS.

-

mTOR Inhibition: Treat cells with rapamycin (e.g., 100 nM) in a complete medium.

-

-

Treatment with this compound: Concurrently with autophagy induction, treat cells with desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO). A positive control for autophagy inhibition (e.g., 3-Methyladenine) can be included. To monitor autophagic flux, include a set of wells treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment.

-

Incubation: Incubate cells for the desired period (e.g., 6, 12, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate.

-

-

Analysis: Quantify the band intensities for LC3-II/LC3-I ratio and p62 levels, normalized to β-actin. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 in the presence of this compound indicates autophagy inhibition.

T-Cell Adhesion Assay

This protocol details a static adhesion assay to measure the effect of this compound on T-cell adhesion to ICAM-1.

Materials:

-

T-cells (e.g., Jurkat cells or primary T-cells)

-

This compound (prepared in DMSO)

-

96-well plate

-

Recombinant human ICAM-1

-

PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cell labeling dye (e.g., Calcein-AM)

-

Assay buffer (e.g., RPMI 1640)

-

Fluorescence plate reader

Procedure:

-

Plate Coating: Coat wells of a 96-well plate with ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C. On the day of the experiment, wash the wells with PBS and block with blocking buffer for 1 hour at 37°C.

-

Cell Labeling: Label T-cells with Calcein-AM according to the manufacturer's instructions.

-

Treatment: Resuspend labeled T-cells in assay buffer and treat with this compound (e.g., 3.75 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

Adhesion: Wash the coated plate to remove the blocking buffer. Add the treated T-cell suspension to the wells (e.g., 1 x 10^5 cells/well) and incubate for 30-60 minutes at 37°C to allow for adhesion.

-

Washing: Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

-

Quantification:

-

Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation/Emission ~495/515 nm for Calcein-AM).

-

To determine the percentage of adhesion, measure the fluorescence of an equal number of cells added to a well without washing (total fluorescence).

-

Percentage of adhesion = (Fluorescence of washed well / Total fluorescence) x 100.

-

-

Analysis: Compare the percentage of adhesion between this compound treated and vehicle control groups.

Visualization of Signaling Pathways

This compound Mechanism of Action in Autophagy Inhibition

The following diagram illustrates the signaling pathway of autophagy and the point of intervention by this compound. Autophagy is initiated by the formation of a phagophore. The ULK1 and Class III PI3K complexes are crucial for this initiation. This compound inhibits GRAMD1A, a cholesterol transfer protein, which is required for the biogenesis of the autophagosome. This inhibition occurs downstream of mTORC1.

Caption: this compound inhibits autophagy by targeting GRAMD1A.

This compound Mechanism of Action in T-Cell Adhesion Inhibition

The diagram below outlines the proposed mechanism by which this compound inhibits T-cell adhesion. This compound stimulates lipolysis, leading to an increase in free fatty acids and acyl-carnitines. This alters the plasma membrane architecture, resulting in the displacement of the integrin LFA-1 from lipid rafts, thereby impairing T-cell adhesion to its ligand, ICAM-1.

Caption: this compound inhibits T-cell adhesion via membrane remodeling.

Experimental Workflow for Autophagy Inhibition Assay

This diagram provides a logical workflow for conducting an autophagy inhibition experiment using this compound.

Caption: Workflow for assessing autophagy inhibition by this compound.

References

- 1. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. the-cholesterol-transfer-protein-gramd1a-regulates-autophagosome-biogenesis - Ask this paper | Bohrium [bohrium.com]

Autogramin-2: Application Notes and Protocols for Autophagy Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Autogramin-2, a potent and selective inhibitor of autophagy. This document details the recommended concentrations, provides step-by-step experimental protocols, and outlines the underlying mechanism of action to facilitate its effective use in research and drug development.

Introduction

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress responses, and various diseases. This compound has been identified as a valuable chemical tool for studying the intricate mechanisms of autophagy. It potently inhibits autophagy induced by various stimuli, including starvation and mTORC1 inhibition.[1][2]

Mechanism of Action

This compound functions by selectively targeting GRAM domain containing protein 1A (GRAMD1A), a cholesterol transfer protein.[2][3][4] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, a process essential for the early stages of autophagosome biogenesis.[2][3][4] This action is downstream of the master metabolic regulator mTORC1, allowing for the specific investigation of later autophagic steps.[2][5][6]

Signaling Pathway of this compound in Autophagy Inhibition

Caption: Mechanism of this compound action.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound for achieving autophagy inhibition under different induction conditions.

| Parameter | Condition | Cell Line | Value | Reference |

| IC₅₀ | Starvation-induced autophagy | MCF7 | 0.27 µM | [1] |

| IC₅₀ | Rapamycin-induced autophagy (mTORC1 inhibition) | MCF7 | 0.14 µM | [1] |

| Effective Concentration | Inhibition of autophagosome formation | Organoids | 1 µM | [7] |

| Concentration for Biophysical Experiments | Improved solubility allows for use at higher concentrations | - | >50 µM | [2] |

Experimental Protocols

Herein are detailed protocols for key experiments to assess autophagy inhibition by this compound.

Protocol 1: Assessment of Autophagy Inhibition by Western Blotting for LC3-II and p62

This protocol describes the measurement of two key autophagy markers: the conversion of LC3-I to the lipidated form LC3-II, which is recruited to autophagosome membranes, and the degradation of p62/SQSTM1, a cargo receptor cleared by autophagy.[2] An increase in the LC3-II/LC3-I ratio and accumulation of p62 are indicative of autophagy inhibition.

Materials:

-

Cells of interest (e.g., MCF7, HEK293)

-

Complete cell culture medium

-

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS) or Rapamycin

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-LC3, anti-p62, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.

-

Induction of Autophagy and Treatment:

-

Starvation: Replace complete medium with EBSS.

-

mTORC1 Inhibition: Treat cells with Rapamycin (e.g., 100 nM).

-

Concurrently, treat cells with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO).

-

-

Incubation: Incubate cells for a predetermined time (e.g., 2-6 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

Western Blotting:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and detect the signal using a chemiluminescence substrate.

-

-

Data Analysis: Quantify band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio and relative p62 levels.

Protocol 2: Monitoring Autophagosome Formation using EGFP-LC3 Puncta Assay

This protocol utilizes cells stably expressing a fluorescently tagged LC3 protein (EGFP-LC3). Upon autophagy induction, EGFP-LC3 translocates to autophagosome membranes, appearing as distinct puncta that can be visualized and quantified by fluorescence microscopy.[2]

Materials:

-

Cells stably expressing EGFP-LC3 (e.g., MCF7-EGFP-LC3)

-

Complete cell culture medium

-

Starvation medium (EBSS) or Rapamycin

-

This compound

-

Glass-bottom dishes or coverslips

-

Paraformaldehyde (PFA) for fixation

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed EGFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Induction of Autophagy and Treatment:

-

Induce autophagy as described in Protocol 1.

-

Treat cells with this compound or vehicle control.

-

-